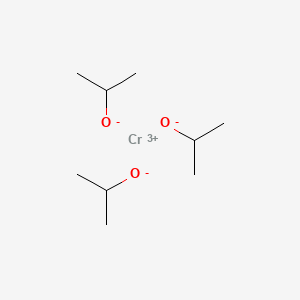
chromium(3+);propan-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
chromium(3+);propan-2-olate is a chemical compound formed by the combination of three molecules of 2-propanol and one chromium(3+) ion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);propan-2-olate typically involves the reaction of chromium(III) chloride with 2-propanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the chromium ion. The mixture is heated to facilitate the reaction, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
chromium(3+);propan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromium(VI) compounds.
Reduction: It can be reduced back to chromium(III) compounds.
Substitution: The 2-propanol ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7).
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2).
Substitution Reagents: Various organic ligands and solvents.
Major Products Formed
Oxidation: Chromium(VI) oxide (CrO3).
Reduction: Chromium(III) hydroxide (Cr(OH)3).
Substitution: Complexes with different organic ligands.
Applications De Recherche Scientifique
chromium(3+);propan-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of chromium(3+);propan-2-olate involves the interaction of the chromium ion with various molecular targets. The chromium ion can undergo redox reactions, altering its oxidation state and affecting the surrounding chemical environment. This redox activity is crucial for its catalytic properties and its role in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium(III) chloride (CrCl3): A common chromium(III) compound used in various applications.
Chromium(III) acetate (Cr(C2H3O2)3): Another chromium(III) compound with similar properties.
Chromium(III) nitrate (Cr(NO3)3): Used in similar applications but with different reactivity and solubility properties.
Uniqueness
chromium(3+);propan-2-olate is unique due to its specific combination of 2-propanol ligands and chromium(3+) ion, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
31087-39-5 |
|---|---|
Formule moléculaire |
C9H21CrO3 |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
chromium(3+);propan-2-olate |
InChI |
InChI=1S/3C3H7O.Cr/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 |
Clé InChI |
BAGFIDQDYVAODN-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Cr+3] |
SMILES canonique |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Cr+3] |
Key on ui other cas no. |
31087-39-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















